Cas no 2229569-44-0 (ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate)

Ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the preparation of fluorinated heterocyclic compounds. Its key structural features include a difluoroacetyl group and a piperidine scaffold, making it useful for introducing fluorinated motifs into target molecules. The ethyl carboxylate moiety enhances solubility and reactivity in various synthetic transformations. This compound is employed in medicinal chemistry and agrochemical research due to its ability to modulate physicochemical properties, such as lipophilicity and metabolic stability, in lead optimization. Its well-defined reactivity profile allows for selective functionalization, enabling efficient derivatization for diverse applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate structure
2229569-44-0 structure
Product name:ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
CAS No:2229569-44-0
MF:C10H15F2NO3
MW:235.227810144424
CID:5837251
PubChem ID:165688787

ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
    • 2229569-44-0
    • EN300-1956263
    • Inchi: 1S/C10H15F2NO3/c1-2-16-10(15)13-5-3-7(4-6-13)8(14)9(11)12/h7,9H,2-6H2,1H3
    • InChI Key: NUEBQMRXEKDHAA-UHFFFAOYSA-N
    • SMILES: FC(C(C1CCN(C(=O)OCC)CC1)=O)F

Computed Properties

  • Exact Mass: 235.10199966g/mol
  • Monoisotopic Mass: 235.10199966g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6Ų
  • XLogP3: 1.5

ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1956263-0.1g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
0.1g
$904.0 2023-09-17
Enamine
EN300-1956263-10.0g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
10g
$4421.0 2023-06-01
Enamine
EN300-1956263-1g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
1g
$1029.0 2023-09-17
Enamine
EN300-1956263-5g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
5g
$2981.0 2023-09-17
Enamine
EN300-1956263-0.05g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
0.05g
$864.0 2023-09-17
Enamine
EN300-1956263-1.0g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
1g
$1029.0 2023-06-01
Enamine
EN300-1956263-5.0g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
5g
$2981.0 2023-06-01
Enamine
EN300-1956263-2.5g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
2.5g
$2014.0 2023-09-17
Enamine
EN300-1956263-10g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
10g
$4421.0 2023-09-17
Enamine
EN300-1956263-0.5g
ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
2229569-44-0
0.5g
$987.0 2023-09-17

Additional information on ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate

Ethyl 4-(2,2-Difluoroacetyl)Piperidine-1-Carboxylate: A Comprehensive Overview

Ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate, with the CAS number 2229569-44-0, is a chemical compound that has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their role in drug discovery and material science. The ethyl group attached to the piperidine ring and the difluoroacetyl substituent contribute to its distinct chemical behavior and reactivity.

The molecular structure of ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is characterized by a six-membered piperidine ring with a carboxylic acid ester group at position 1 and a difluoroacetyl group at position 4. The difluoroacetyl group introduces electron-withdrawing effects, which can influence the compound's reactivity in various chemical reactions. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of piperidine derivatives, making them valuable in the synthesis of bioactive molecules.

One of the most notable aspects of this compound is its potential application in medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive compounds with therapeutic potential. For instance, studies have shown that piperidine derivatives with electron-withdrawing groups can exhibit anti-inflammatory and analgesic activities. The presence of the difluoroacetyl group in this compound further enhances its ability to interact with biological systems, making it a promising candidate for drug development.

In addition to its medicinal applications, ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate has also been investigated for its role in organic synthesis. Its structure allows for various functional group transformations, enabling the creation of complex molecules with tailored properties. Recent advancements in catalytic methods have facilitated the efficient synthesis of this compound, making it more accessible for large-scale applications.

The synthesis of ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate typically involves multi-step reactions, including nucleophilic substitution and acylation. The use of fluorinated reagents in these reactions is critical for introducing the difluoroacetyl group. Fluorine atoms are known for their ability to enhance lipophilicity and improve drug-like properties, which are essential for developing orally bioavailable drugs.

From an environmental perspective, understanding the degradation pathways of ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is crucial for assessing its impact on ecosystems. Recent studies have focused on its biodegradation under various conditions, revealing that it undergoes hydrolysis under alkaline conditions to form more stable byproducts. This information is vital for ensuring sustainable practices in chemical manufacturing and waste management.

In conclusion, ethyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate (CAS No: 2229569-44-0) is a versatile compound with significant potential in both medicinal and synthetic chemistry. Its unique structure and functional groups make it a valuable tool for researchers aiming to develop novel bioactive molecules and advanced materials. As ongoing research continues to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in various scientific disciplines.

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